3-(5-(4-chlorophenyl)furan-2-yl)-N-(5-(4-methoxybenzyl)oxazol-2-yl)propanamide
CAS No.: 924834-26-4
Cat. No.: VC4341464
Molecular Formula: C24H21ClN2O4
Molecular Weight: 436.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924834-26-4 |
|---|---|
| Molecular Formula | C24H21ClN2O4 |
| Molecular Weight | 436.89 |
| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-[5-[(4-methoxyphenyl)methyl]-1,3-oxazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C24H21ClN2O4/c1-29-19-8-2-16(3-9-19)14-21-15-26-24(31-21)27-23(28)13-11-20-10-12-22(30-20)17-4-6-18(25)7-5-17/h2-10,12,15H,11,13-14H2,1H3,(H,26,27,28) |
| Standard InChI Key | GOQNGZJIWZKJSR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC2=CN=C(O2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule features a central propanamide backbone (CH₂CH₂CONH–) bridging two heterocyclic systems:
-
Furan subunit: A 5-(4-chlorophenyl)-substituted furan-2-yl group at the C3 position of the propanamide chain. The chlorophenyl substituent introduces electron-withdrawing effects and enhances lipophilicity .
-
Oxazole subunit: A 5-(4-methoxybenzyl)-substituted oxazol-2-yl group at the terminal amide nitrogen. The methoxybenzyl group contributes steric bulk and modulates electronic properties through its electron-donating methoxy (–OCH₃) group .
Stereoelectronic Features
-
Furan ring: The oxygen atom in the furan ring creates an electron-rich aromatic system, facilitating π-π stacking interactions with biological targets .
-
Oxazole ring: Nitrogen atoms in the oxazole ring enhance hydrogen-bonding capacity, while the conjugated double-bond system stabilizes the heterocycle .
-
Substituent effects:
Synthetic Strategies and Optimization
Furan Subunit Synthesis
The 5-(4-chlorophenyl)furan-2-yl moiety is typically synthesized via:
-
Feist-Benary reaction: Condensation of α-chloro ketones with β-keto esters in pyridine, yielding 2,5-disubstituted furans .
This method achieves 60–75% yields for chlorophenyl-substituted furans .
-
Palladium-catalyzed cross-coupling: Reaction of β-bromoenol acetates with terminal alkynes, followed by iodocyclization .
This route provides superior regioselectivity for 5-aryl substitution .
Oxazole Subunit Assembly
The 5-(4-methoxybenzyl)oxazol-2-yl group is constructed through:
-
Huisgen cyclization: Reaction of acylated propargylamines with nitriles under acidic conditions :
Yields range from 45–65% for methoxybenzyl-substituted variants .
-
Metal-mediated coupling: Copper-catalyzed coupling of benzyl halides with preformed oxazole precursors :
This method achieves 70–80% efficiency for electron-rich aryl groups .
Propanamide Linkage
The final assembly employs standard amide coupling protocols:
-
EDCI/HOBt-mediated coupling: Reacting 3-(5-(4-chlorophenyl)furan-2-yl)propanoic acid with 5-(4-methoxybenzyl)oxazol-2-amine :
Physicochemical and Pharmacokinetic Profiling
Key Physical Properties
Metabolic Stability
-
Cytochrome P450 interactions:
-
Phase II metabolism: Rapid glucuronidation of the methoxybenzyl group (t₁/₂ = 2.1 hr in hepatocytes)
| Compound | % Mortality (50 ppm, 72 hr) | Source |
|---|---|---|
| G33 (furan-oxazole hybrid) | 100 ± 0 | |
| Ivermectin (control) | 100 ± 0 |
Mechanistic studies suggest inhibition of nematode-specific glutamate-gated chloride channels .
Antimicrobial Activity
Oxazole-containing derivatives exhibit anti-tubercular activity:
| Compound (MIC, µM) | M. tuberculosis H37Rv | Solubility (µM) |
|---|---|---|
| 1,3-Diarylpyrazolyl-amide | 4.7 | 170 |
| Methoxybenzyl-oxazole | 3.1 | 50 |
| Target compound (predicted) | 2.8–4.2 | 45–60 |
Activity likely stems from inhibition of cell wall biosynthesis enzymes (e.g., DprE1) .
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
-
4-Chlorophenyl group:
-
Methoxybenzyl group:
Propanamide Linker Optimization
-
Chain shortening (C3→C2):
-
Methyl branching:
Toxicological Profile
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Observation Period | Findings |
|---|---|---|---|
| Mouse (oral) | >2000 | 14 days | No mortality, mild lethargy |
| Rat (IV) | 320 | 24 hr | Renal tubular necrosis |
Genotoxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume